molecular formula C6H9N3O2 B183324 3-Methyl-6-methylaminouracil CAS No. 5759-63-7

3-Methyl-6-methylaminouracil

Katalognummer B183324
CAS-Nummer: 5759-63-7
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: PUQLJAGFHRVOCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-methylaminouracil is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 . It is closely related to other compounds such as 3-methyl-6-aminouracil .


Molecular Structure Analysis

The molecular structure of 3-Methyl-6-methylaminouracil consists of a pyrimidine ring with methyl and methylamino substituents. The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

3-Methyl-6-methylaminouracil has a molecular weight of 155.15 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, and polar surface area can be found in chemical databases .

Wissenschaftliche Forschungsanwendungen

  • Organic Chemistry and Pharmaceutical Research

    • Aminouracil and its derivatives are versatile heterocyclic compounds frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings .
    • These compounds can serve to address biological and pharmacological targets .
    • Multicomponent reactions (MCRs) are important in the synthesis of natural products and pharmaceuticals by forming heterocyclic molecular frameworks with generally high atom-economy in a single reaction step .
    • This compound can be easily used to prepare fused annulated compounds with other materials and polycyclic compounds with biological targets such as pyrido-, pyrrolo- and pyrimido-pyrimidines .
  • Pharmacological Applications

    • These derivatives have presented a remarkably broad spectrum of pharmacological and biological activities .
    • They are used as antimicrobial, anticancer, anticoagulant, antifungal, antiviral, antitumor, antioxidant, anti-inflammatory agents, HIV protease inhibitors, antiallergics, and tyrosine kinase inhibitors .
  • Synthesis of Pyrido-pyrimidines

    • Pyrido-pyrimidines are a class of compounds that have shown a wide range of biological activities .
    • The synthesis of these compounds often involves the use of aminouracil derivatives as starting materials .
    • The process typically involves a multicomponent reaction (MCR), which allows for the formation of complex molecular frameworks in a single reaction step .
  • Synthesis of Pyrimido-pyrimidines

    • Pyrimido-pyrimidines are another class of compounds that have demonstrated various pharmacological properties .
    • Aminouracil derivatives, including “3-Methyl-6-methylaminouracil”, can be used in the synthesis of these compounds .
    • Similar to the synthesis of pyrido-pyrimidines, the synthesis of pyrimido-pyrimidines often involves MCRs .
  • Synthesis of Pyrrolo-pyrimidines

    • Pyrrolo-pyrimidines are a group of compounds that have been studied for their potential pharmacological applications .
    • The synthesis of these compounds can also involve the use of aminouracil derivatives .
    • The process typically involves a MCR, allowing for the efficient synthesis of complex molecular structures .
  • Synthesis of Substituted and Fused 6-Aminouracil Derivatives

    • Aminouracil derivatives can be used to synthesize a wide array of substituted and fused 6-aminouracil derivatives .
    • These compounds have shown a broad spectrum of pharmacological and biological activities .
    • The synthesis process typically involves a MCR, which allows for the formation of complex molecular frameworks in a single reaction step .

Eigenschaften

IUPAC Name

3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLJAGFHRVOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292226
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-methylaminouracil

CAS RN

5759-63-7
Record name 5759-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-methylaminouracil
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-methylaminouracil
Reactant of Route 3
Reactant of Route 3
3-Methyl-6-methylaminouracil
Reactant of Route 4
Reactant of Route 4
3-Methyl-6-methylaminouracil
Reactant of Route 5
Reactant of Route 5
3-Methyl-6-methylaminouracil
Reactant of Route 6
Reactant of Route 6
3-Methyl-6-methylaminouracil

Citations

For This Compound
7
Citations
K Fink, WS Adams, W Pfleiderer - Journal of Biological Chemistry, 1964 - Elsevier
In the fractionation of urinary purines and pyrimidines by ion exchange chromatography (1, 2), the effluent fractions containing the pyrimidines frequently have been noted to contain one …
Number of citations: 40 www.sciencedirect.com
F YoNEDA, KAU SHINozUkA… - Chemical and …, 1980 - jstage.jst.go.jp
… This product was identical with an authentic sample prepared by the condensation of 3-methyl-6-methylaminouracil with 4-chloronitrosobenzene in acetic anhydride." Similarly, heating …
Number of citations: 23 www.jstage.jst.go.jp
F Yoneda, Y Sakuma, M Ichiba… - Journal of the American …, 1976 - ACS Publications
… Isoalloxazine Synthesisby the Condensation of 6-Alkylaminouracils with Nitrosobenzenes The refluxingof 3-methyl-6-methylaminouracil (Va) or 6-ethylamino-3-methyluracil (Vb) with …
Number of citations: 157 pubs.acs.org
F Yoneda, K Mori, Y Sakuma… - Journal of Heterocyclic …, 1982 - Wiley Online Library
… 8-Fluoro-3,10-dimethyl-5-deazaflavin (la) was synthesized by the oxidative coupling of p-fluorophenyl-bis(3-methyl-6-methylaminouracil-5-yl)methane with diethyl …
Number of citations: 5 onlinelibrary.wiley.com
F Yoneda, K Mori, S Matsuo, Y Kadokawa… - Journal of the Chemical …, 1981 - pubs.rsc.org
… The reaction mixture was evaporated in vacuo and the residue was recrystallized from acetic acid to give 5,5'-( p-fluorophenylmethylene)bis-( 3-methyl-6methylaminouracil), as a …
Number of citations: 20 pubs.rsc.org
F YONEDA, Y SAKUMA, M ICHIBA… - Chemical and …, 1972 - jstage.jst.go.jp
… Refluxing 1 equiv of 3—methyl—6—methylaminouracil (XV) with 2 equiv of nitrosobenzene and p-chloronitrosobenzene in acetic anhydride for 15 min, followed by dilution with water, …
Number of citations: 34 www.jstage.jst.go.jp
K Fink, WS Adams - Journal of Chromatography A, 1966 - Elsevier
Paper chromatographic data for 215 purines,pyrimidines and derivatives in nine solvent systems have been reported. The data ae useful as an aid in identification of compounds, and …
Number of citations: 96 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.